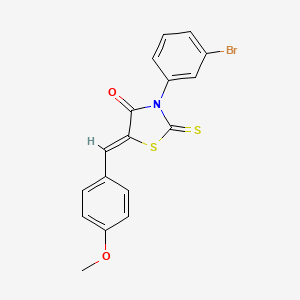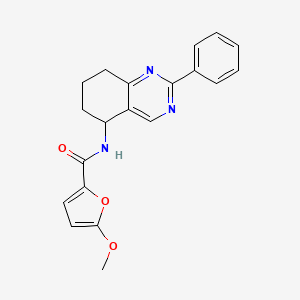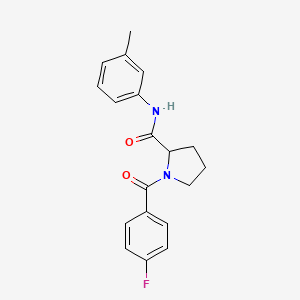![molecular formula C16H26N2O4 B5972190 methyl N-{[1-(cyclohexylmethyl)-6-oxo-3-piperidinyl]carbonyl}glycinate](/img/structure/B5972190.png)
methyl N-{[1-(cyclohexylmethyl)-6-oxo-3-piperidinyl]carbonyl}glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-{[1-(cyclohexylmethyl)-6-oxo-3-piperidinyl]carbonyl}glycinate, commonly known as MG-132, is a proteasome inhibitor that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential to inhibit the degradation of proteins, leading to the accumulation of damaged proteins and ultimately triggering cell death. In
科学研究应用
MG-132 has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the degradation of proteins, leading to the accumulation of damaged proteins and ultimately triggering cell death. This property has been exploited in various research fields, including cancer research, neurodegenerative disease research, and immunology research. MG-132 has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. In neurodegenerative disease research, MG-132 has been shown to reduce the accumulation of misfolded proteins, which are implicated in the development of various neurodegenerative diseases. In immunology research, MG-132 has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
作用机制
MG-132 exerts its effects by inhibiting the activity of the proteasome, a cellular complex responsible for the degradation of proteins. Proteasome inhibition leads to the accumulation of damaged proteins, ultimately triggering cell death. MG-132 specifically targets the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins. This accumulation of proteins triggers the unfolded protein response, leading to the activation of various stress signaling pathways and ultimately triggering cell death.
Biochemical and Physiological Effects:
MG-132 has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, reduce the accumulation of misfolded proteins in neurodegenerative diseases, and modulate the immune response in immunology research. MG-132 has also been shown to induce oxidative stress, leading to the activation of various stress signaling pathways. Additionally, MG-132 has been shown to affect the expression of various genes involved in cell cycle regulation, apoptosis, and stress response.
实验室实验的优点和局限性
MG-132 has several advantages and limitations for lab experiments. One of the primary advantages of MG-132 is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, MG-132 has been shown to reduce the accumulation of misfolded proteins in neurodegenerative diseases, making it a potential candidate for the treatment of such diseases. However, one of the limitations of MG-132 is its potential toxicity, which can affect the viability of cells in lab experiments. Additionally, MG-132 can affect the expression of various genes involved in cell cycle regulation, apoptosis, and stress response, which can complicate the interpretation of experimental results.
未来方向
MG-132 has several potential future directions for scientific research. One of the potential future directions for MG-132 is its application in cancer treatment. MG-132 has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, MG-132 has been shown to affect the expression of various genes involved in cell cycle regulation, apoptosis, and stress response, which can potentially be exploited in cancer treatment. Another potential future direction for MG-132 is its application in neurodegenerative disease research. MG-132 has been shown to reduce the accumulation of misfolded proteins in neurodegenerative diseases, making it a potential candidate for the treatment of such diseases. Additionally, MG-132 has been shown to affect the expression of various genes involved in stress response, which can potentially be exploited in the treatment of neurodegenerative diseases. Overall, MG-132 has several potential future directions for scientific research, which can potentially lead to the development of novel treatments for various diseases.
合成方法
MG-132 is synthesized through a multi-step process involving the reaction of various chemical reagents. The initial step involves the reaction of cyclohexylmethylamine with 3-methylbutanal to form a piperidine intermediate. This intermediate is then subjected to a series of reactions involving the use of acetic anhydride, hydrochloric acid, and glycine to form the final product, MG-132. The synthesis of MG-132 is a complex process that requires careful attention to detail and precise control of reaction conditions.
属性
IUPAC Name |
methyl 2-[[1-(cyclohexylmethyl)-6-oxopiperidine-3-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-22-15(20)9-17-16(21)13-7-8-14(19)18(11-13)10-12-5-3-2-4-6-12/h12-13H,2-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAIALKPDDWBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1CCC(=O)N(C1)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[1-(cyclohexylmethyl)-6-oxopiperidine-3-carbonyl]amino]acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)tetrahydro-3-furancarboxamide](/img/structure/B5972111.png)


![1-{4-[2-(1-naphthylmethyl)-4-morpholinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5972120.png)
![3-(4-chlorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5972128.png)
![7-cycloheptyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5972131.png)
![7-(2-cyclohexylethyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972139.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5972147.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5972149.png)

![ethyl 2-[2-({[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B5972155.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(2-ethoxybenzyl)-2-piperazinone](/img/structure/B5972165.png)

![2-cyclopropyl-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5972191.png)